Sweetness Quality Improvement via Additional Glucosylation: Class-Level Evidence Relevant to Mogroside IA-(1-3)-glucopyranoside
The enzymatic addition of glucose residues to mogroside V alters both sweetness intensity and sweetness quality in a glucose-number-dependent manner. A tri-glucose-conjugated derivative of mogroside V demonstrated improved sweetness quality compared with unmodified mogroside V [1]. While direct sensory data for Mogroside IA-(1-3)-glucopyranoside are not available, this class-level evidence establishes the principle that additional glucosylation modifies mogroside taste properties. Mogroside IA-(1-3)-glucopyranoside, with its defined (1-3)-glucopyranoside linkage, represents a specific glycosylation state within this structure-activity continuum.
| Evidence Dimension | Sweetness quality improvement with additional glucosylation |
|---|---|
| Target Compound Data | Defined (1-3)-glucopyranoside linkage pattern; specific glycosylation state |
| Comparator Or Baseline | Mogroside V: baseline sweetness intensity 250-300× sucrose; contains characteristic off-notes |
| Quantified Difference | Tri-glucose-conjugated mogroside V derivative showed sweetness-quality improvement compared with mogroside V (qualitative sensory assessment) |
| Conditions | Cyclodextrin glucanotransferase-mediated transglycosylation followed by glucoamylase partial hydrolysis; sensory evaluation panel |
Why This Matters
This class-level structure-activity relationship supports procurement of defined glycosylation-state compounds for taste modulation research.
- [1] J-STAGE (2006). Sweetness Characteristics of the Triterpene Glycosides in Siraitia grosvenori. Journal of the Japanese Society for Food Science and Technology, 53(10): 527-533. View Source
